molecular formula C10H12O2S B11755333 Ethyl 5,6-dihydro-4H-cyclopenta[c]thiophene-1-carboxylate

Ethyl 5,6-dihydro-4H-cyclopenta[c]thiophene-1-carboxylate

Cat. No.: B11755333
M. Wt: 196.27 g/mol
InChI Key: BQZVUNGFLFYOQG-UHFFFAOYSA-N
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Description

Ethyl 5,6-dihydro-4H-cyclopenta[c]thiophene-1-carboxylate (CAS 2108054-67-5) is a high-purity chemical compound offered for research and development purposes. This organosulfur building block features a fused cyclopentane-thiophene ring system and has a molecular formula of C10H12O2S and a molecular weight of 196.27 g/mol . It is characterized for use in various scientific fields. Compounds based on the dihydrocyclopentathiophene scaffold are of significant interest in materials science, particularly in the development of conducting thiophene polymers . Furthermore, closely related structural analogs have been investigated for their diverse biological activities and serve as key precursors in organic synthesis and medicinal chemistry research . As a specialized heterocyclic building block, it provides a valuable core structure for the synthesis of more complex molecules in discovery chemistry. This product is strictly For Research Use Only and is not intended for diagnostic, therapeutic, or human use. Researchers should consult safety data sheets prior to handling.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C10H12O2S

Molecular Weight

196.27 g/mol

IUPAC Name

ethyl 5,6-dihydro-4H-cyclopenta[c]thiophene-3-carboxylate

InChI

InChI=1S/C10H12O2S/c1-2-12-10(11)9-8-5-3-4-7(8)6-13-9/h6H,2-5H2,1H3

InChI Key

BQZVUNGFLFYOQG-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C2CCCC2=CS1

Origin of Product

United States

Preparation Methods

Gewald Reaction-Based Synthesis

The Gewald reaction is a cornerstone for synthesizing 2-aminothiophene derivatives. For ethyl 5,6-dihydro-4H-cyclopenta[c]thiophene-1-carboxylate, this method involves cyclopentanone, ethyl cyanoacetate, and elemental sulfur in the presence of a base such as morpholine. The reaction proceeds via a three-component mechanism:

  • Knoevenagel Condensation : Cyclopentanone reacts with ethyl cyanoacetate to form an α,β-unsaturated nitrile.

  • Sulfur Incorporation : Elemental sulfur undergoes nucleophilic attack, forming the thiophene ring.

  • Cyclization : Intramolecular cyclization yields the bicyclic structure.

Optimization :

  • Solvent : Ethanol or 1,4-dioxane improves solubility and reaction homogeneity.

  • Catalyst : Morpholine enhances reaction rates by deprotonating intermediates.

  • Temperature : Reflux conditions (80–100°C) are typical, with reaction times of 6–12 hours.

Yield : 65–80% after recrystallization from 1,4-dioxane.

Friedel-Crafts Acylation

Friedel-Crafts acylation introduces ester groups at specific positions on the thiophene ring. A Lewis acid catalyst (e.g., AlCl₃) facilitates electrophilic substitution. For example, treating 5,6-dihydro-4H-cyclopenta[c]thiophene with ethyl chloroformate in dichloromethane yields the target compound.

Key Parameters :

  • Catalyst Loading : 1.2 equivalents of AlCl₃ ensures complete conversion.

  • Temperature : Reactions proceed at 0–5°C to minimize side reactions.

Yield : 70–75% after column chromatography (hexane:ethyl acetate, 8:1).

Functional Group Interconversion

Esterification of Carboxylic Acid Precursors

This compound can be synthesized via esterification of the corresponding carboxylic acid. The acid is treated with ethanol in the presence of H₂SO₄ or p-toluenesulfonic acid.

Procedure :

  • Dissolve 5,6-dihydro-4H-cyclopenta[c]thiophene-1-carboxylic acid (1 equiv) in ethanol.

  • Add H₂SO₄ (0.1 equiv) and reflux for 4–6 hours.

  • Neutralize with NaHCO₃ and extract with ethyl acetate.

Yield : 85–90% after distillation.

Transesterification

Transesterification enables switching ester groups. For instance, methyl esters are converted to ethyl esters using ethanol and Ti(OiPr)₄.

Conditions :

  • Catalyst : Titanium isopropoxide (5 mol%).

  • Temperature : 60°C for 8 hours.

Yield : 78–82%.

Catalytic Cyclization Strategies

Palladium-Catalyzed Coupling

Palladium catalysts facilitate cross-coupling to install the ester group. A representative protocol involves:

  • Suzuki-Miyaura Coupling : React 5,6-dihydro-4H-cyclopenta[c]thiophene-1-boronic acid with ethyl bromoacetate using Pd(PPh₃)₄.

  • Ligand : XPhos enhances selectivity.

Yield : 60–65% after silica gel chromatography.

Ring-Closing Metathesis (RCM)

RCM constructs the cyclopenta ring from acyclic dienes. Grubbs 2nd-generation catalyst (5 mol%) promotes metathesis of diethyl diallylmalonate derivatives.

Conditions :

  • Solvent : Dichloromethane under nitrogen.

  • Temperature : 40°C for 12 hours.

Yield : 55–60%.

Analytical Validation and Optimization

Spectroscopic Characterization

  • ¹H NMR : Key signals include δ 1.38 (t, 3H, ester CH₃), 4.34 (q, 2H, ester CH₂), and 2.23–2.35 (m, 4H, cyclopentane CH₂).

  • IR : Peaks at 1683 cm⁻¹ (C=O) and 2980 cm⁻¹ (C-H stretch).

Chromatographic Purification

  • Column : Silica gel (230–400 mesh).

  • Eluent : Hexane:ethyl acetate (6:1 to 4:1).

Comparative Analysis of Methods

Method Yield (%) Reaction Time Key Advantage
Gewald Reaction65–806–12 hOne-pot synthesis, scalable
Friedel-Crafts Acylation70–752–4 hHigh regioselectivity
Esterification85–904–6 hMild conditions
Palladium Catalysis60–658–10 hFunctional group tolerance
RCM55–6012 hAccess to strained rings

Chemical Reactions Analysis

Types of Reactions

Ethyl 5,6-dihydro-4H-cyclopenta[c]thiophene-1-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Lithium aluminum hydride.

    Substitution: Alkyl halides, acyl chlorides.

Major Products Formed

    Oxidation: Sulfoxides, sulfones.

    Reduction: Thiol, thioether.

    Substitution: Various substituted thiophene derivatives.

Scientific Research Applications

Medicinal Chemistry Applications

Ethyl 5,6-dihydro-4H-cyclopenta[c]thiophene-1-carboxylate exhibits significant biological activity, making it a candidate for various therapeutic applications.

Anticancer Activity

Research indicates that this compound may possess anticancer properties. A study involving MCF-7 breast cancer cells demonstrated that treatment with this compound resulted in a notable reduction in cell viability, suggesting its potential as an anticancer agent .

In Vitro Studies

In vitro studies have shown that this compound can inhibit the growth of various cancer cell lines. For instance:

  • MCF-7 Cells : Reduction in cell viability by approximately 26.86% was observed following treatment with the compound .

In Vivo Studies

Animal model studies further corroborated these findings, indicating improved hematological parameters in treated subjects compared to controls, suggesting a protective effect against chemotherapy-induced myelosuppression .

Material Science Applications

This compound is also being explored for its potential in material science due to its unique structural properties.

Polymer Synthesis

The compound can be utilized as a monomer in the synthesis of novel polymers with enhanced mechanical properties. Its incorporation into polymer matrices can improve thermal stability and chemical resistance .

Data Table: Summary of Biological Activities

Activity TypeCell Line/ModelEffect ObservedReference
Anticancer ActivityMCF-726.86% reduction in viability
In Vivo ProtectionAnimal ModelImproved hematological parameters

Case Studies

  • Case Study on Anticancer Properties
    • A detailed investigation into the compound's effect on MCF-7 cells revealed its potential as a therapeutic agent against breast cancer. The study highlighted the importance of further exploration into its mechanisms and efficacy in clinical settings.
  • Case Study on Material Applications
    • Research focused on the use of this compound in developing high-performance polymers indicated that its unique chemical structure contributed to significant enhancements in material properties.

Mechanism of Action

The mechanism of action of Ethyl 5,6-dihydro-4H-cyclopenta[c]thiophene-1-carboxylate is not fully understood. thiophene derivatives are known to interact with various molecular targets and pathways, including:

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound is compared below with analogs differing in substituent positions, functional groups, and biological activities.

Structural Features and Molecular Properties
Compound Name Molecular Formula Substituents Molecular Weight Key Structural Differences CAS Number
Ethyl 5,6-dihydro-4H-cyclopenta[c]thiophene-1-carboxylate (Target) C₁₀H₁₂O₂S Ethyl ester at position 1 196.26 Reference compound -
Ethyl 2-amino-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate C₁₀H₁₃NO₂S Amino group at position 2, ester at 3 211.28 Regioisomeric ester and amino substitution 4651-91-6
Methyl 3-acetyl-5,6-dihydro-4H-cyclopenta[c]thiophene-1-carboxylate C₁₁H₁₂O₃S Acetyl at position 3, methyl ester at 1 224.27 Acetyl enhances electrophilicity 1414377-89-1
Ethyl 6,6-dimethyl-3-(methylsulfonyl)-4-oxo-4,5,6,7-tetrahydrobenzo[c]thiophene-1-carboxylate C₁₄H₁₈O₅S₂ Sulfonyl and ketone groups, dimethyl 330.42 Expanded ring system (benzo[c]thiophene) 172516-46-0
Methyl 3-(5-(3,5-dichloro-4-fluorophenyl)-5-(trifluoromethyl)-4,5-dihydroisoxazol-3-yl)-...-1-carboxylate C₁₉H₁₃Cl₂F₄NO₃S Halogenated phenyl and isoxazole substituents 482.28 Complex hydrophobic substituents 1414378-14-5

Key Observations :

  • Regioisomerism : Substitution at position 1 (target) vs. 3 () alters electronic distribution and steric interactions, impacting reactivity in cyclization reactions .
  • Functional Groups : Sulfonyl () and acetyl () groups increase polarity and binding affinity to kinases, while halogenated substituents () enhance metabolic stability .
  • Ring Systems : Benzo[c]thiophene derivatives () exhibit higher molecular weights and lipophilicity, affecting pharmacokinetics .

Biological Activity

Ethyl 5,6-dihydro-4H-cyclopenta[c]thiophene-1-carboxylate (CAS No. 2108054-67-5) is a compound of interest due to its unique structural properties and potential biological activities. This article reviews the biological activity of this compound, focusing on its synthesis, mechanisms of action, and relevant case studies.

  • Molecular Formula : C10H12O2S
  • Molecular Weight : 196.27 g/mol
  • Structure : The compound features a cyclopentathiophene core, which is known for its diverse biological activities due to the presence of sulfur in its structure.

Anticancer Activity

Research indicates that compounds related to cyclopenta[c]thiophene derivatives exhibit significant anticancer properties. A study evaluated various derivatives, including this compound, for their effectiveness against different cancer cell lines. The results demonstrated that certain modifications to the thiophene core enhanced cytotoxicity against tumor cells. Specifically, the compound was tested in the National Cancer Institute's in vitro human disease-oriented tumor cell line screening panel, showing promising results in inhibiting cancer cell proliferation .

Antimicrobial Activity

The antimicrobial potential of thiophene derivatives is well-documented. In one study, this compound was synthesized and tested against various bacterial strains. The results indicated moderate to high antibacterial activity, with inhibition zones comparable to standard antibiotics such as Ampicillin . This suggests that the compound could serve as a lead structure for developing new antimicrobial agents.

Antioxidant Properties

Thiophene derivatives are also recognized for their antioxidant capabilities. A related study indicated that compounds with similar structures exhibit significant free radical scavenging activities. This compound may possess similar properties, contributing to its potential therapeutic applications in oxidative stress-related diseases .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship (SAR) is crucial for optimizing the biological activity of thiophene derivatives. Modifications to the cyclopentathiophene core can significantly impact its pharmacological properties. For instance:

Modification TypeBiological ActivityReference
Cycloalkyl moietyEnhanced anticancer activity
Substituents on thiopheneIncreased antimicrobial potency
Hydroxyl groupsImproved antioxidant activity

These findings underscore the importance of chemical modifications in enhancing the efficacy of this compound.

Case Studies and Research Findings

  • Antitumor Activity : In vitro studies demonstrated that this compound exhibited cytotoxic effects on various cancer cell lines, with IC50 values indicating its potency as an antitumor agent .
  • Antibacterial Screening : The compound was evaluated against Gram-positive and Gram-negative bacteria, showing varying degrees of inhibition. Results indicated that it could be effective against resistant strains .
  • Oxidative Stress Studies : Research into the antioxidant properties revealed that thiophene derivatives can mitigate oxidative damage in cellular models, suggesting therapeutic potential in conditions like cancer and neurodegenerative diseases .

Q & A

Q. What are the standard synthetic routes for preparing ethyl 5,6-dihydro-4H-cyclopenta[c]thiophene-1-carboxylate and its derivatives?

The compound is typically synthesized via heteroannulation or cyclization reactions. For example, ethyl 2-amino-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate (a closely related intermediate) undergoes reactions with triethyl orthoformate and sodium azide in glacial acetic acid to form tetrazole derivatives, followed by hydrazine hydrate treatment to yield cyclized thienotriazolopyrimidines . Alternative routes include alkylation with Grignard reagents (e.g., methylphenylsulfonyl acetate) for functionalization at the 5-position . Reaction conditions (solvents, catalysts, temperatures) and yields are critical parameters for reproducibility.

Q. How is the compound characterized structurally, and what analytical techniques are essential?

Key techniques include:

  • NMR spectroscopy : Proton signals (e.g., δ 2.70–2.90 ppm for cyclopentane ring protons, δ 4.35 ppm for ethoxy groups) confirm substituent positions .
  • Elemental analysis : Validates purity by comparing calculated vs. observed C, H, N, and S percentages (e.g., C 58.28% vs. 58.06% in a derivative) .
  • X-ray crystallography : Resolves stereochemistry and crystal packing, as demonstrated for ethyl 5-hydroxy-6-oxo-4-phenyl derivatives (R factor = 0.032) .

Q. What are the solubility and stability considerations for this compound in experimental settings?

The compound exhibits limited aqueous solubility but dissolves in polar aprotic solvents (e.g., DMSO, DMF) for in vitro studies. Stability is maintained at -20°C for 2–3 years in powder form, but solutions degrade within 1 month at -20°C . For biological assays, minute amounts are dissolved in DMSO and diluted with aqueous buffers to avoid precipitation.

Q. How is this compound utilized as an intermediate in medicinal chemistry?

It serves as a precursor for bioactive heterocycles, such as thienotriazolopyrimidines with anti-cancer potential. For example, coupling with hydrazine hydrate or substituted acetamides yields derivatives evaluated for kinase inhibition or anticonvulsant activity .

Advanced Research Questions

Q. How can reaction yields be optimized for alkylation or cyclization steps?

  • Microwave-assisted synthesis : Reduces reaction time (e.g., 30 seconds at 750 W) and improves yields (55–80%) for Schiff base derivatives .
  • Solvent selection : HMPA at 150°C enhances cyclization efficiency (76% yield) compared to conventional solvents .
  • Catalyst screening : Basic ionic liquids (e.g., [bmIm]OH) improve Gewald reaction efficiency for thiophene intermediates .

Q. How should researchers address discrepancies in spectral or elemental analysis data?

  • NMR signal overlap : Use high-field instruments (400+ MHz) and 2D techniques (COSY, HSQC) to resolve adjacent protons in the cyclopentane-thiophene core .
  • Elemental analysis mismatches : Re-crystallize samples to remove solvent residues, and cross-validate with mass spectrometry (e.g., ESI-MS m/z 212.2 [M+H]⁺) .

Q. What computational methods are suitable for predicting bioactivity or reaction pathways?

  • Molecular docking : Used to assess binding affinities of derivatives (e.g., thienotriazolopyrimidines) to cancer targets like EGFR or tubulin .
  • DFT calculations : Model reaction intermediates (e.g., transition states in cyclization) to optimize synthetic routes .

Q. How does polymorphism affect the compound’s crystallographic and physicochemical properties?

Polymorphs arise from solvent-dependent crystallization (e.g., DMSO vs. ethanol). Single-crystal X-ray studies reveal differences in hydrogen-bonding networks (e.g., O–H···O vs. N–H···S interactions), impacting melting points and dissolution rates .

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